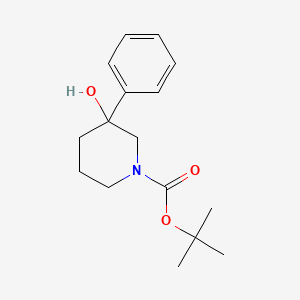

Tert-butyl 3-hydroxy-3-phenylpiperidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 3-hydroxy-3-phenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO3 . It has a molecular weight of 277.36 g/mol .

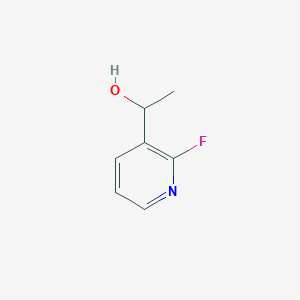

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23NO3/c1-15(2,3)20-14(18)17-11-7-10-16(19,12-17)13-8-5-4-6-9-13/h4-6,8-9,19H,7,10-12H2,1-3H3 . The canonical SMILES representation is CC©©OC(=O)N1CCCC(C1)(C2=CC=CC=C2)O .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 49.8 Ų and contains 1 hydrogen bond donor and 3 hydrogen bond acceptors . It has a rotatable bond count of 3 . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

“Tert-butyl 3-hydroxy-3-phenylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C16H23NO3 . It is used in various chemical reactions and syntheses .

Alzheimer’s Disease Research

A compound similar to “Tert-butyl 3-hydroxy-3-phenylpiperidine-1-carboxylate”, named M4, has been studied for its potential use in Alzheimer’s disease research . In vitro studies suggested that M4 can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .

Neuroprotection

The M4 compound has shown moderate protective activity in astrocytes stimulated with Amyloid Beta 1-42 . This suggests that “Tert-butyl 3-hydroxy-3-phenylpiperidine-1-carboxylate” and its derivatives could be used in research related to neuroprotection .

Anti-inflammatory Properties

The M4 compound has been observed to reduce TNF-α and free radicals in cell cultures . This indicates that “Tert-butyl 3-hydroxy-3-phenylpiperidine-1-carboxylate” could have potential anti-inflammatory properties .

In Vivo Studies

The M4 compound has been studied in in vivo models after scopolamine administration . This suggests that “Tert-butyl 3-hydroxy-3-phenylpiperidine-1-carboxylate” could be used in in vivo studies related to amyloidogenesis .

Pharmaceutical Research

“Tert-butyl 3-hydroxy-3-phenylpiperidine-1-carboxylate” and its derivatives could be used in pharmaceutical research, given their potential biological activities .

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

tert-butyl 3-hydroxy-3-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)17-11-7-10-16(19,12-17)13-8-5-4-6-9-13/h4-6,8-9,19H,7,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQOKUKHQIGNCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-hydroxy-3-phenylpiperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2406912.png)

![[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate](/img/structure/B2406914.png)

![6-[(3R)-3-Aminopyrrolidin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione;dihydrochloride](/img/structure/B2406922.png)

![7-(4-(benzyloxy)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2406925.png)

![5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2406932.png)

![(E)-3-[2-(Difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2406933.png)